1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)piperidine-4-carboxamide
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Overview
Description
1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)piperidine-4-carboxamide is a synthetic organic compound It is characterized by the presence of a piperidine ring substituted with a carbamoylmethyl group and a fluorophenyl group
Preparation Methods
The synthesis of 1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the piperidine ring, followed by the introduction of the carbamoylmethyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar compounds include other piperidine derivatives with carbamoylmethyl and fluorophenyl groups. These compounds may have different substitution patterns or additional functional groups, leading to variations in their chemical and biological properties. The uniqueness of 1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)piperidine-4-carboxamide lies in its specific substitution pattern, which may confer distinct reactivity and selectivity in various applications.
Properties
IUPAC Name |
1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(4-fluorophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c1-15-3-8-20(16(2)13-15)25-21(27)14-26-11-9-17(10-12-26)22(28)24-19-6-4-18(23)5-7-19/h3-8,13,17H,9-12,14H2,1-2H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDZDQDTGKBWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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